molecular formula C12H11N7 B560047 Triamterene D5 CAS No. 1189922-23-3

Triamterene D5

Cat. No.: B560047
CAS No.: 1189922-23-3
M. Wt: 258.3
InChI Key: FNYLWPVRPXGIIP-RALIUCGRSA-N
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Description

Triamterene D5 is a deuterium-labeled version of Triamterene, a potassium-sparing diuretic. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Triamterene. The compound is known for its ability to block epithelial sodium channels (ENaC) in a voltage-dependent manner, which makes it useful in various biological and medical studies .

Mechanism of Action

Target of Action

Triamterene D5, also known as Triamterene-d5, primarily targets the Epithelial Sodium Channels (ENaC) located on the lumen side of the distal part of the nephron in the kidneys . These channels play a crucial role in sodium reabsorption and potassium excretion .

Mode of Action

This compound acts by directly blocking the ENaC . This action inhibits the reabsorption of sodium ions and promotes the excretion of sodium ions and water, while simultaneously decreasing the excretion of potassium . This mode of action classifies this compound as a potassium-sparing diuretic .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium reabsorption pathway in the distal nephron of the kidneys . By blocking the ENaC, this compound disrupts the normal sodium ion reabsorption, leading to increased sodium and water excretion and decreased potassium excretion . This action can affect the overall electrolyte balance in the body.

Pharmacokinetics

This compound is rapidly absorbed in the gastrointestinal tract . Its onset of action is achieved within 2 to 4 hours after oral ingestion, and its duration of action is 12-16 hours . It’s also worth noting that Triamterene is extensively metabolized by hydroxylation to form its major metabolite, hydroxytriamterene sulfuric acid ester .

Result of Action

The primary result of this compound’s action is the promotion of diuresis . By increasing the excretion of sodium ions and water, this compound can help reduce fluid retention (edema) and manage hypertension . Due to its potassium-sparing effect, it can also lead to an increase in serum potassium levels, which may result in hyperkalemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the pH level of the gastrointestinal tract. Additionally, factors such as renal function can impact the drug’s excretion and overall effectiveness. It’s also important to note that this compound should be used with caution in patients with conditions like diabetes, liver impairment, and kidney failure .

Biochemical Analysis

Biochemical Properties

Triamterene D5 interacts with the epithelial sodium channel (ENaC) in a voltage-dependent manner . This interaction is crucial for its function as a diuretic, as it blocks the ENaC, preventing sodium uptake and decreasing potassium secretion . This biochemical interaction is central to the role of this compound in managing hypertension and edema .

Cellular Effects

This compound has been shown to influence cell function by modulating sodium and potassium levels within the cell . It inhibits the increase in glucose uptake induced by TGR5 agonists in CHO-K1 cells expressing the TGR5 gene . In cultured NCI-H716 cells, TGR5 activation increases GLP-1 secretion by increasing calcium levels, and Triamterene inhibits these increased calcium levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves blocking the ENaC on the lumen side of the kidney collecting tubule . This prevents sodium reabsorption and decreases potassium secretion, which is a key mechanism in its function as a diuretic . It also acts as an inhibitor of the TGR5 receptor, reducing glucose uptake and GLP-1 secretion in a dose-dependent manner .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the diuretic effect of Triamterene may not be observed for several days after administration

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For example, Triamterene dose-dependently inhibits the increase in glucose uptake induced by TGR5 agonists in CHO-K1 cells expressing the TGR5 gene

Metabolic Pathways

This compound is involved in the metabolic pathway that regulates sodium and potassium balance in the body . It interacts with the ENaC in the kidneys, influencing the reabsorption of sodium ions and the secretion of potassium ions

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the ENaC . By blocking this channel, this compound can influence its own localization and accumulation within cells

Subcellular Localization

Given its interaction with the ENaC, it is likely that this compound is localized to areas of the cell where these channels are present

Preparation Methods

Synthetic Routes and Reaction Conditions

Triamterene D5 is synthesized by introducing deuterium atoms into the Triamterene molecule. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using deuterium gas and specialized catalysts. The process is carefully controlled to ensure high purity and yield. The final product is typically purified using chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Triamterene D5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various deuterated metabolites and derivatives of this compound. These products are often used in further research to study the pharmacokinetics and metabolism of the compound .

Scientific Research Applications

Triamterene D5 has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in mass spectrometry to quantify Triamterene levels.

    Biology: Helps in studying the effects of Triamterene on cellular processes and ion channels.

    Medicine: Used in pharmacokinetic studies to understand the metabolism and excretion of Triamterene.

    Industry: Employed in the development of new diuretic drugs and formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triamterene D5 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in biological systems. This feature sets it apart from other similar compounds and enhances its utility in scientific research .

Properties

IUPAC Name

6-(2,3,4,5,6-pentadeuteriophenyl)pteridine-2,4,7-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h1-5H,(H6,13,14,15,17,18,19)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYLWPVRPXGIIP-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC3=C(N=C(N=C3N=C2N)N)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is Triamterene D5 used in the analysis of Triamterene and Hydrochlorothiazide in plasma samples?

A1: this compound is a deuterated form of Triamterene, meaning it has a very similar chemical structure to the analyte of interest (Triamterene) but with a slightly different mass due to the presence of heavier deuterium atoms. This makes it an ideal internal standard for mass spectrometry analysis. When added to plasma samples, this compound behaves almost identically to Triamterene during sample preparation and analysis. [, ] This helps to correct for variations in instrument response and matrix effects, leading to more accurate and precise quantification of Triamterene and Hydrochlorothiazide in plasma.

Q2: What analytical technique was used to quantify Triamterene and Hydrochlorothiazide in the provided research?

A2: Both studies utilized liquid chromatography tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of Triamterene and Hydrochlorothiazide in human plasma. [, ] This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection offered by tandem mass spectrometry, allowing for accurate quantification of analytes in complex biological matrices like plasma.

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